molecular formula C16H12F3N3 B6311193 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile CAS No. 1203564-54-8

4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile

Cat. No.: B6311193
CAS No.: 1203564-54-8
M. Wt: 303.28 g/mol
InChI Key: HKJDNXPSDAKQIM-PXLXIMEGSA-N
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Description

4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile is a complex organic compound characterized by the presence of a hydrazinylidene group, a trifluoromethyl-substituted phenyl ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile typically involves multiple steps:

  • Formation of the Hydrazinylidene Intermediate: : The initial step involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone to form the hydrazinylidene intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates, under basic conditions.

  • Coupling with Benzonitrile: : The final step involves the coupling of the intermediate with benzonitrile. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of azo or azoxy derivatives.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation: Azo and azoxy compounds.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics.

Medicine

Medicinally, derivatives of this compound are studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the trifluoromethyl group often enhances the biological activity of these derivatives.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The hydrazinylidene group may participate in hydrogen bonding or covalent interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide
  • 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid
  • 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzaldehyde

Uniqueness

Compared to similar compounds, 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile is unique due to the presence of the nitrile group, which can undergo a variety of chemical transformations, providing a versatile platform for further functionalization. The trifluoromethyl group also imparts distinct electronic properties, enhancing the compound’s stability and reactivity.

Properties

IUPAC Name

4-[(2E)-2-hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3/c17-16(18,19)14-3-1-2-13(9-14)15(22-21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8,21H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJDNXPSDAKQIM-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NN)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/N)/CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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